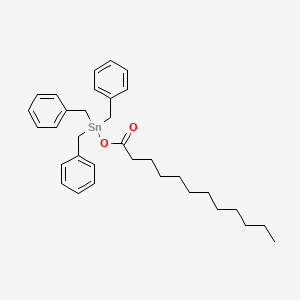

Tribenzyl(dodecanoyloxy)stannane

Descripción

Tribenzyl(dodecanoyloxy)stannane is an organotin compound featuring a central tin atom bonded to three benzyl groups and one dodecanoyloxy ligand. Organotin compounds are historically significant in industrial applications, including use as biocides, PVC stabilizers, and catalysts.

Propiedades

Número CAS |

3151-32-4 |

|---|---|

Fórmula molecular |

C33H44O2Sn |

Peso molecular |

591.4 g/mol |

Nombre IUPAC |

tribenzylstannyl dodecanoate |

InChI |

InChI=1S/C12H24O2.3C7H7.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-7-5-3-2-4-6-7;/h2-11H2,1H3,(H,13,14);3*2-6H,1H2;/q;;;;+1/p-1 |

Clave InChI |

LNDJHRZUMNSRAV-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCC(=O)O[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tribenzyl(dodecanoyloxy)stannane can be synthesized through various methods. One common approach involves the reaction of tribenzylstannane with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of tribenzyl(dodecanoyloxy)stannane often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Tribenzyl(dodecanoyloxy)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tribenzylstannic acid derivatives.

Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the dodecanoyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with tribenzyl(dodecanoyloxy)stannane under mild conditions.

Major Products

The major products formed from these reactions include various organotin derivatives, which can be further utilized in organic synthesis and material science applications .

Aplicaciones Científicas De Investigación

Tribenzyl(dodecanoyloxy)stannane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug delivery systems and as a precursor for the synthesis of bioactive organotin compounds.

Mecanismo De Acción

The mechanism of action of tribenzyl(dodecanoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its lipophilic nature allows it to integrate into lipid bilayers, affecting membrane integrity and function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Bioactivity of Dodecanoyloxy-Containing Compounds

Evidence highlights the antibacterial potency of 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid (hereafter Compound A), isolated from Siegesbeckia glabrescens . Key findings include:

| Compound | MIC against S. aureus (μg/mL) | Inhibition Zone Diameter (mm) at 6.25 μg/mL |

|---|---|---|

| Compound A | 3.12 | 11 |

| Lauric acid | >50 | 0 |

- Compound A exhibits 8-fold greater efficacy than lauric acid, attributed to its esterified dodecanoyloxy group enhancing membrane permeability or target binding .

- Lauric acid (a free fatty acid) requires 50 μg/mL to match the activity of 6.25 μg/mL Compound A , underscoring the role of esterification in bioactivity .

Implication for Tribenzyl(dodecanoyloxy)stannane: The dodecanoyloxy group may similarly enhance interactions with microbial membranes. However, the tin center in stannanes could introduce distinct reactivity or toxicity profiles compared to carboxylic acid derivatives.

Structural and Functional Analogues

- Organotin Biocides: Tributyltin oxide (TBTO) and triphenyltin acetate are well-documented biocides with broad-spectrum activity. Their toxicity stems from tin’s interaction with thiol groups in microbial enzymes. Tribenzyl(dodecanoyloxy)stannane’s benzyl groups may reduce volatility compared to TBTO, while the laurate chain could modulate hydrophobicity.

- Laurate Esters: Methyl laurate and glycerol monolaurate are antimicrobial food additives. Their activity is mechanistically distinct from tin compounds, relying on membrane disruption rather than metal-ligand interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.